molecular formula C24H28N4O B4533767 N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide

N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide

Cat. No.: B4533767
M. Wt: 388.5 g/mol
InChI Key: QWVVUPGSPJKZMY-SFHLNBCPSA-N
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Description

N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide involves multiple steps, including the formation of the spiro-bicyclic system and the attachment of the pyridine moieties. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as the 5-HT1A receptor . By binding to this receptor, the compound can modulate neurotransmitter release and influence neuronal activity, leading to its anxiolytic effects. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channel activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide lies in its spiro-bicyclic structure, which provides distinct pharmacological properties and potential therapeutic benefits. Its ability to selectively bind to specific receptors and modulate neuronal activity sets it apart from other similar compounds.

Properties

IUPAC Name

N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-23(26-13-3-5-20-4-1-2-12-25-20)17-6-9-22(27-15-17)28-16-18-14-19-7-8-21(18)24(19)10-11-24/h1-2,4,6-9,12,15,18-19,21H,3,5,10-11,13-14,16H2,(H,26,29)(H,27,28)/t18-,19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVVUPGSPJKZMY-SFHLNBCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)CNC4=NC=C(C=C4)C(=O)NCCCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC4=NC=C(C=C4)C(=O)NCCCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide
Reactant of Route 5
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide

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